2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide is a complex organic compound that features a benzothiazole ring, a brominated ethoxyphenyl group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate base.
Introduction of the Brominated Ethoxyphenyl Group: This step involves the bromination of 2-ethoxyphenyl derivatives, followed by coupling with the benzothiazole ring.
Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine hydrate under reflux conditions to form the hydrazide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the ethoxyphenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the hydrazide linkage may facilitate binding to biological macromolecules. The brominated ethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonate
- 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate
- (Benzothiazol-2-ylthio)succinic acid
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]propanehydrazide is unique due to its combination of a benzothiazole ring, a brominated ethoxyphenyl group, and a hydrazide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S2/c1-3-25-16-9-8-14(20)10-13(16)11-21-23-18(24)12(2)26-19-22-15-6-4-5-7-17(15)27-19/h4-12H,3H2,1-2H3,(H,23,24)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFADTRIPCVEMN-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(C)SC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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